molecular formula C10H10Cl2O2 B1586769 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride CAS No. 5542-60-9

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1586769
CAS No.: 5542-60-9
M. Wt: 233.09 g/mol
InChI Key: OODRWLGKUBMFLZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClO2. It is a chlorinated derivative of phenoxyacetic acid and is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to study the effects of chlorinated phenoxy compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of herbicides, insecticides, and other agrochemicals.

Safety and Hazards

The safety data sheet for a similar compound, “(4-Chlorophenoxy)-2-methylpropionic acid”, indicates that it may cause skin, eye, and respiratory tract irritation . It’s harmful if swallowed and precautions should be taken to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions due to its reactive acyl chloride group. This group can readily react with nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. These reactions are crucial in the synthesis of various biomolecules and pharmaceuticals. The compound interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group to target molecules, thereby modifying their biochemical properties .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in signal transduction. For example, it can acetylate proteins, altering their function and activity. This compound can also impact gene expression by modifying histones, leading to changes in chromatin structure and gene accessibility. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins, forming stable covalent bonds. This modification can inhibit or activate enzymes, depending on the site of modification. For instance, acetylation of lysine residues on histones can lead to changes in gene expression by altering chromatin structure. Similarly, modification of metabolic enzymes can either enhance or inhibit their activity, thereby affecting metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can hydrolyze in the presence of moisture, leading to the formation of 2-(4-Chlorophenoxy)-2-methylpropanoic acid. This degradation product can still interact with biomolecules but may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modify proteins and other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. These effects include oxidative stress, inflammation, and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, forming glucuronides and sulfates that are excreted from the body. The compound can also influence metabolic flux by modifying key enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. In the cytoplasm, it can interact with metabolic enzymes and other proteins, modifying their activity. In the nucleus, it can acetylate histones and other nuclear proteins, influencing gene expression and chromatin structure. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-chlorophenol with 2-chloro-2-methylpropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.

    Reduction: It can be reduced to form 2-(4-chlorophenoxy)-2-methylpropanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions.

    Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.

    2-(4-Chlorophenoxy)acetic Acid: Another chlorinated phenoxy compound with herbicidal properties.

    2-(2,4-Dichlorophenoxy)propionic Acid (Dichlorprop): A herbicide with a similar mode of action.

Uniqueness

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to its specific reactivity and the types of derivatives it can form. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODRWLGKUBMFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381779
Record name 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5542-60-9
Record name 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5542-60-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-chlorophenoxy)-2-methylpropionic acid (15.0 g) and thionyl chloride (70 ml) was boiled under reflux for 1 hour. The thionyl chloride was distilled off and the residue distilled under vacuum to give 2- (4-chlorophenoxy) -2-methylpropionyl chloride, b.p. 84-87° C. at 0.07 mbar. A solution of this chloride (14.17 g) in dichloromethane (50 ml) was added dropwise to a mixture of 1-(3-aminopropyl)imidazole (7.63 g), triethylamine (6.78 g) and dichloromethane (100 ml) at below 0° C. with stirring. After the addition, the mixture was allowed to warm up to ambient temperature and stirred at this temperature for 2 hours. Saturated aqueous sodium bicarbonate solution (100 ml) was added and the mixture stirred for 1 hour. The mixture was separated and the aqueous layer was washed with dichloromethane. The combined organic layers were dried and evaporated to give a solid which was recrystallised from ethyl acetate to give 2-(4-chlorophenoxy)-N-[3-(imidazol-1-yl)propyl ]-2-methylpropionamide, m.p. 83-84° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Chloro-phenoxy)-2-methyl-propionic acid (0.124 g, 0.58 mmol) and triethylamine (0.09 mL, 0.62 mmol) were combined in CH2Cl2 (2 mL) and cooled to 0° C. Oxalyl chloride (0.05 mL, 0.62 mmol) was added, followed by DMF (3 drops), and the mixture was slowly warmed to room temperature and stirred for 2 hours to give the title compound, which was used directly in the next step.
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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